molecular formula C14H13N3O B4826341 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B4826341
M. Wt: 239.27 g/mol
InChI Key: OGHBAPRMYFIFJT-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a heterocyclic compound that features an oxazole ring substituted with a 4-methylphenyl group, a prop-2-en-1-ylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.

    2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-THIAZOLE-4-CARBONITRILE: Contains a thiazole ring instead of an oxazole ring, which may influence its chemical properties and biological activity.

    2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a nitrile group, which may alter its solubility and reactivity.

Uniqueness

The presence of the prop-2-en-1-ylamino group and the nitrile group in 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming specific interactions with biological targets. These features distinguish it from similar compounds and may enhance its utility in various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-8-16-14-12(9-15)17-13(18-14)11-6-4-10(2)5-7-11/h3-7,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBAPRMYFIFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

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